Acetylcholinesterase (AChE) Inhibition: 3-Chloro vs. Unsubstituted Phenyl Analogs
N-allyl-2-(3-chlorophenyl)acetamide demonstrates moderate inhibition of recombinant Anopheles gambiae AChE with an IC50 of 142 nM (10 min) and 285 nM (60 min) [1]. In contrast, the unsubstituted parent compound, N-allyl-2-phenylacetamide, shows substantially weaker activity against AChE, with reported IC50 values ranging from 1,000 to 4,900 nM (class-level inference) [2]. The introduction of the 3-chloro substituent thus enhances AChE inhibitory potency by at least one order of magnitude, a critical differentiator for applications requiring interaction with cholinergic targets in insects.
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 142 nM (10 min) / 285 nM (60 min) |
| Comparator Or Baseline | N-allyl-2-phenylacetamide: >1,000 nM (range) |
| Quantified Difference | ≥7-fold improvement |
| Conditions | Recombinant Anopheles gambiae wild-type AChE; Ellman assay |
Why This Matters
The chloro substituent confers a ≥7-fold gain in potency, making the 3-chloro analog the preferred starting point for structure–activity relationship (SAR) studies targeting insect AChE.
- [1] BindingDB. (n.d.). BDBM50124882 / CHEMBL3623548: IC50 142 nM (10 min) and 285 nM (60 min) for recombinant Anopheles gambiae AChE. BindingDB. View Source
- [2] BindingDB. (n.d.). ChEMBL_29409 (CHEMBL643382): IC50 against acetylcholinesterase; value ranges from 1–4900 nM. BindingDB. View Source
